N-Fmoc-4-chloro-L-homophenylalanine
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Overview
Description
N-Fmoc-4-chloro-L-homophenylalanine: is a derivative of phenylalanine, an essential amino acid. It is commonly used in solid-phase peptide synthesis (SPPS) as a building block for introducing 4-chlorophenylalanine residues . The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-4-chloro-L-homophenylalanine typically involves the protection of the amino group of 4-chloro-L-homophenylalanine with the Fmoc group. This can be achieved using Fmoc chloride (Fmoc-Cl) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) . The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-Fmoc-4-chloro-L-homophenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in DMF (dimethylformamide).
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Deprotection Reactions: Piperidine in DMF is commonly used for Fmoc deprotection.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used.
Deprotection Reactions: The major product is 4-chloro-L-homophenylalanine after the removal of the Fmoc group.
Scientific Research Applications
N-Fmoc-4-chloro-L-homophenylalanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and proteins.
Biology: It is used in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-Fmoc-4-chloro-L-homophenylalanine involves its incorporation into peptides during SPPS. The Fmoc group protects the amino group during the synthesis, preventing unwanted side reactions . Once the peptide synthesis is complete, the Fmoc group is removed, allowing the amino group to participate in further reactions or interactions .
Comparison with Similar Compounds
N-Fmoc-4-chloro-L-phenylalanine: Similar to N-Fmoc-4-chloro-L-homophenylalanine but lacks the additional methylene group in the side chain.
N-Fmoc-4-fluoro-L-phenylalanine: Contains a fluoro group instead of a chloro group.
N-Fmoc-4-cyano-L-phenylalanine: Contains a cyano group instead of a chloro group.
Uniqueness: this compound is unique due to the presence of both the Fmoc protecting group and the 4-chloro substituent on the phenylalanine residue. This combination allows for specific applications in peptide synthesis and modification .
Properties
IUPAC Name |
(2S)-4-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO4/c26-17-12-9-16(10-13-17)11-14-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,27,30)(H,28,29)/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSUCSRQQQVXJJ-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC=C(C=C4)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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